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Compound of Interest

Compound Name: 3-(2-Aminoethyl)benzoic acid

CAS No.: 2393-21-7

Cat. No.: B1596542

Get Quote

Introduction & Compound Profile
3-(2-Aminoethyl)benzoic acid (CAS: 2393-21-7) is a bifunctional aromatic building block

widely utilized in drug discovery as a peptidomimetic scaffold and a linker in antibody-drug

conjugates (ADCs).[1][2] Its structure combines a rigid phenyl ring with a flexible ethylamine

chain and a carboxylic acid moiety, allowing it to bridge pharmacophores with precise spatial

orientation.

This guide provides a rigorous technical analysis of its spectroscopic signature. For

researchers in synthesis and quality control, understanding the zwitterionic nature of this

molecule is critical for accurate data interpretation.
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Property Detail

IUPAC Name 3-(2-Aminoethyl)benzoic acid

CAS Number 2393-21-7

Molecular Formula C₉H₁₁NO₂

Molecular Weight 165.19 g/mol

Physical State White to off-white solid

Melting Point ~173 °C (Decomposes)

Solubility
Soluble in water (pH dependent), DMSO;

slightly soluble in methanol.

Sample Preparation & Handling Strategy
Expert Insight: The most common failure mode in characterizing this compound is ignoring its

zwitterionic character. At neutral pH, the amine is protonated (

) and the acid is deprotonated (

), leading to poor solubility in standard organic solvents like CDCl₃.

NMR Solvent Selection:

Recommended: DMSO-d₆.[3][4] It disrupts intermolecular hydrogen bonding and

accommodates the polar zwitterion.

Alternative: D₂O with added NaOD (to observe the free amine/carboxylate form) or DCl (to

observe the fully protonated form).

Moisture Control: The amine tail is hygroscopic. Dry samples under high vacuum (0.1 mbar)

at 40°C for 4 hours before weighing for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3-(2-aminoethyl)benzoic acid is defined by a distinct 1,3-

disubstituted aromatic pattern and a coupled aliphatic ethyl chain.
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Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Note: Chemical shifts (

) are estimates based on structural additivity rules and analogous benzoate derivatives.
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Position (ppm) Multiplicity Integral
Assignment
Logic

COOH 12.0 - 13.0 Broad Singlet 1H

Exchangeable

acidic proton;

often broadened

or invisible

depending on

water content.

Ar-H (2) 7.85 Singlet (t-like) 1H

Isolated between

substituents;

deshielded by

ortho-COOH.

Ar-H (6) 7.80
Doublet (

Hz)
1H

Ortho to COOH,

deshielded.

Ar-H (4) 7.45
Doublet (

Hz)
1H

Para to COOH,

shielded relative

to H-2/H-6.[5]

Ar-H (5) 7.40
Triplet (

Hz)
1H

Meta to both

substituents;

typically the most

shielded

aromatic proton.

8.0 - 8.5 Broad Singlet 2-3H

Ammonium form

(

) in DMSO; shifts

significantly with

concentration/pH

.
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-N 3.05 Multiplet/Triplet 2H

Deshielded by

nitrogen; coupled

to benzylic

.

Ar- 2.90
Triplet (

Hz)
2H

Benzylic position;

coupled to

-N.

¹³C NMR Assignments
Carbonyl (C=O): ~167 ppm.

Aromatic Quaternary (C-1, C-3): ~131 ppm (C-COOH), ~139 ppm (C-alkyl).

Aromatic CH: 128-133 ppm range.

Aliphatic: ~35 ppm (Ar-

), ~40 ppm (

-N).

Visualization: NMR Assignment Logic
The following diagram illustrates the correlation between the molecular structure and the

observed NMR signals.

Carboxylic Acid
(Electron Withdrawing)

H-2 (Singlet)
Most DeshieldedOrtho Effect (+ppm)

H-5 (Triplet)
Most Shielded

Meta Effect (Weak)

Ethylamine Chain
(Weak Donor)

Ar-CH2
~2.90 ppm

Benzylic Shift CH2-N
~3.05 ppm

Spin Coupling (J~7.5Hz)
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Click to download full resolution via product page

Figure 1: NMR Signal Correlation Logic. The electron-withdrawing acid group deshields ortho

protons (H2, H6), while the aliphatic chain shows characteristic coupling.

Infrared (IR) Spectroscopy
IR analysis is the primary method for confirming the solid-state form (zwitterion vs. neutral).

Functional Group Wavenumber (cm⁻¹) Interpretation

O-H / N-H Stretch 2500 - 3300 (Broad)

Overlapping bands

characteristic of ammonium (

) and carboxylic acid O-H. A

broad "fermi resonance"

pattern is typical.

C=O Stretch 1680 - 1710

Carbonyl stretch. If zwitterionic

(

), this shifts to two bands:

~1550 (asym) and ~1400

(sym).

C=C Aromatic 1580 - 1610 Ring breathing modes.

C-N Stretch 1000 - 1200 Aliphatic amine stretch.

Ar-H Bending 680 - 800

Out-of-plane bending; specific

pattern for meta-substitution

(often 3 bands).

Mass Spectrometry (MS)
Mass spectrometry provides definitive structural confirmation. The fragmentation pattern is

dictated by the stability of the aromatic ring and the lability of the aliphatic side chain.

MS Methodology
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Ionization: ESI (+) (Electrospray Ionization) is preferred for the polar/zwitterionic form.

Molecular Ion:

m/z.

Fragmentation Pathway[6]
Primary Loss: Loss of water (

, -18) or ammonia (

, -17) from the parent ion.

Benzylic Cleavage: Rupture of the C-C bond in the ethyl chain is less common than alpha-

cleavage but leads to the tropylium-like ion.

Alpha-Cleavage: The amine directs cleavage to generate the iminium ion (

) at m/z 30.

Decarboxylation: Loss of

(44 Da) or

radical (45 Da) from the benzoic acid moiety.

Visualization: Fragmentation Logic

[M+H]+ 
 m/z 166

[M-NH3]+ 
 m/z 149

- NH3 (17)

[M-COOH]+ 
 m/z 121

- COOH (45)

CH2=NH2+ 
 m/z 30

Alpha Cleavage

C7H6O2+ 
 (Carboxybenzyl)

Side Chain Loss
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Figure 2: ESI(+) Mass Spectrometry Fragmentation Pathway. Key diagnostic ions include m/z

149 (loss of ammonia) and m/z 121 (decarboxylation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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